molecular formula C6H10N2OS B8467829 2-(3-Aminopropyl)thiooxazole

2-(3-Aminopropyl)thiooxazole

Cat. No.: B8467829
M. Wt: 158.22 g/mol
InChI Key: WEFQIKUAUCFUDX-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)thiooxazole is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-(1,3-oxazol-2-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C6H10N2OS/c7-2-1-5-10-6-8-3-4-9-6/h3-4H,1-2,5,7H2

InChI Key

WEFQIKUAUCFUDX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)SCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrazine hydride (5.3 g.) was added carefully to a solution of 2-(3-phthalimidopropylthio)oxazole (10 g.) in ethanol (173 ml.) with stirring. The solution was then heated under reflux for 25 minutes. After cooling, and filtration from phthalhydrazide, the filtrate was concentrated under reduced pressure and the residue was re-evaporated with ethanol to yield crude 2-(3-aminopropylthio)oxazole which was washed twice with ether and dissolved in ethanol (60 ml.). Methyl isothiocyanate (2.54 g.) was added and the solution was heated under reflux for 30 minutes. Following cooling and filtration from insoluble material, the filtrate was concentrated to an oil which was chromatographed on a column of silica gel with ethyl acetate as eluant. The product obtained crystallised from ethanol-ether-n-hexane to give N-methyl-N'-[3-(2-oxazolylthio)propyl]thiourea (2.4 g.), m.p. 43°-45°. (Found: C, 41.7; H, 5.9; N, 18.3; S, 27.5. C8H13N3OS2 requires: C, 41.5; H, 5.7; N, 18.2; S, 27.7).
Name
Hydrazine hydride
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (5.3 g.) was added carefully to a solution of 2-(3-phthalimidopropylthio)oxazole (10 g.) in ethanol (173 ml.) with stirring. The solution was then heated under reflux for 25 minutes. After cooling, and filtration from phthalhydrazide, the filtrate was concentrated under reduced pressure and the residue was re-evaporated with ethanol to yield crude 2-(3-aminopropylthio)oxazole which was washed twice with ether and dissolved in ethanol (60 ml.). Methyl isothiocyanate (2.54 g.) was added and the solution was heated under reflux for 30 minutes. Following cooling and filtration from insoluble material, the filtrate was concentrated to an oil which was chromatographed on a column of silica gel with ethyl acetate as eluant. The product obtained crystallised from ethanol-ether-n-hexane to give N-methyl-N'-[3-(2-oxazolyl)thiopropyl]thiourea (2.4 g.), m.p. 43°-45°.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One

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